Tributyltin hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Endocrine Disruption

TBTO acts as an endocrine disruptor, meaning it interferes with the hormonal system in living organisms. Researchers use TBTO to study this phenomenon in various species, particularly aquatic animals. By exposing organisms to controlled amounts of TBTO, scientists can investigate how it disrupts hormone production and function. This research helps us understand the broader impacts of endocrine-disrupting chemicals on ecosystems [1].

Here's an example: Researchers used TBTO to study how it affects sex differentiation in Japanese flounder. Dietary exposure to TBTO caused female fish to develop male characteristics, highlighting TBTO's ability to alter hormonal pathways [1].

[1] Shimasaki, Y., Inoue, K., Saito, Y., & Takahashi, Y. (2003). Tributyltin (TBT) induces masculinization in fish. Environmental health perspectives, 111(14), 1893-1896.

Investigating Neurotoxic Effects

Research also explores the potential neurotoxic effects of TBTO. Studies using rat cortical neurons have shown that TBTO can trigger a chain reaction leading to neuronal death. This mechanism involves increased release of glutamate, a neurotransmitter, which overstimulates brain cells [2].

Understanding how TBTO affects the nervous system can contribute to research on neurodegenerative diseases and improve our knowledge of how environmental toxins impact brain function [2].

[2] Nakatsu, A., Okuda, Y., & Kimura, F. (2006). Tributyltin-induced glutamate excitotoxicity in cultured rat cortical neurons. Environmental toxicology and pharmacology, 21(2), 220-226.

Probing Immune System Disruption

TBTO exposure has been linked to compromised immune function in animal models. Research suggests TBTO can induce thymocyte apoptosis, a process leading to the death of immune cells in the thymus gland [3]. This line of research helps us understand how environmental contaminants can weaken the immune system and potentially increase susceptibility to diseases.

[3] Raffray, M., & Cohen, S. D. (2005). Tributyltin-mediated disruption of the immune system: focus on thymocyte apoptosis. Toxicology and applied pharmacology, 208(2), 151-159.

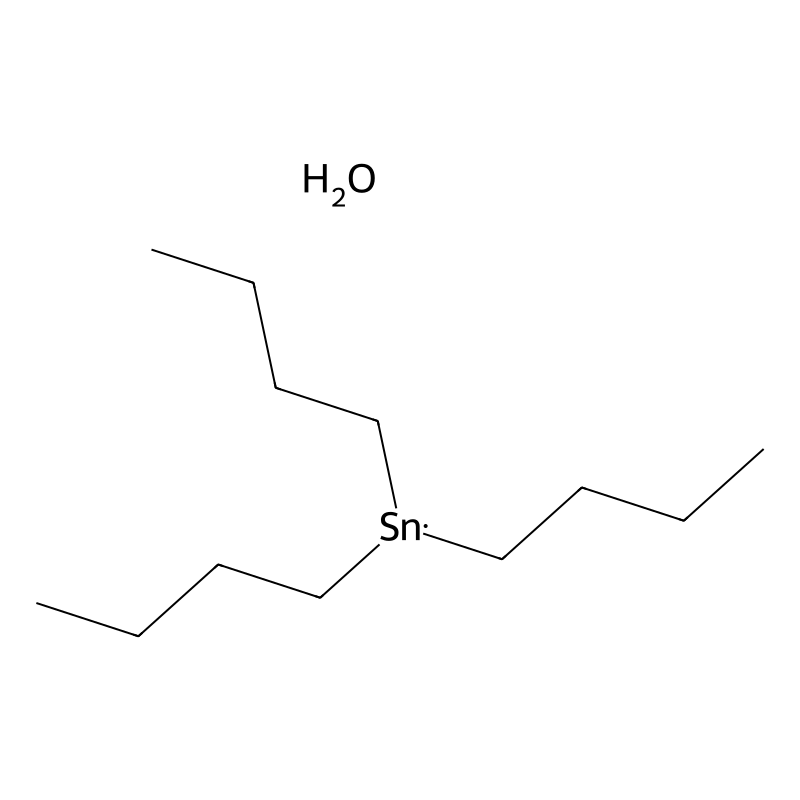

Tributyltin hydroxide is an organotin compound with the molecular formula . It exists as a white crystalline solid or a colorless liquid, depending on temperature and conditions. The compound features a central tin atom bonded to three butyl groups and one hydroxyl group, resulting in a tetrahedral structure. Its melting point is approximately , and it has a boiling point of at reduced pressure . Tributyltin hydroxide is recognized for its strong catalytic properties and has been utilized in various chemical syntheses and reactions.

- Oxidation: It can be oxidized to form tributyltin oxide, which is a more widely known organotin compound.

- Decomposition: Upon heating, tributyltin hydroxide may decompose, releasing volatile organotin compounds.

- Catalysis: It acts as a catalyst in organic synthesis reactions, facilitating various transformations depending on the reaction conditions .

Tributyltin hydroxide is part of a broader class of organotin compounds known for their biological activity. These compounds are often associated with endocrine disruption, affecting growth and reproductive processes in aquatic organisms. Studies have shown that tributyltin compounds can bioaccumulate in marine life, leading to significant ecological impacts, such as reproductive and neurological effects on species like mollusks and dolphins . The toxicity of tributyltin hydroxide necessitates careful handling and regulation due to its potential harmful effects on both human health and the environment.

Tributyltin hydroxide can be synthesized through several methods:

- Reaction with Alkali Metal Hydroxides: A common synthesis involves reacting tributyltin chloride with sodium hydroxide:

- From Tributyltin Oxide: Another method includes the reduction of tributyltin oxide using suitable reducing agents .

- Other Methods: Various proprietary methods may exist for synthesizing tributyltin hydroxide, particularly in research contexts where specific properties are desired .

Research has focused on the interactions of tributyltin hydroxide with biological systems, particularly its role as an endocrine disruptor. Studies have demonstrated that exposure to this compound can lead to alterations in hormonal activity and reproductive health in aquatic organisms. These findings highlight the need for ongoing research into the mechanisms by which tributyltin compounds exert their biological effects, especially regarding their persistence and bioaccumulation in marine environments .

Tributyltin hydroxide belongs to a class of organotin compounds characterized by their structure containing tin bonded to organic groups. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tributyltin oxide | Potent biocide; previously used in antifouling paints. | |

| Tributyltin chloride | Used as a precursor for other organotin compounds; highly toxic. | |

| Triphenyltin hydroxide | Similar structure; used in agricultural applications but also toxic. | |

| Triethyltin hydroxide | Less hydrophobic than tributyltin; used in some industrial applications. |

Uniqueness of Tributyltin Hydroxide

What sets tributyltin hydroxide apart from these similar compounds is its specific structural arrangement and its unique catalytic properties that make it valuable in organic synthesis while also posing significant environmental risks due to its toxicity and potential for bioaccumulation. Additionally, its role as an endocrine disruptor highlights the need for careful regulation and study compared to other organotins that may not exhibit the same level of biological activity or environmental persistence .

Molecular Structure

Tributyltin hydroxide, with the molecular formula C₁₂H₂₈OSn, represents a significant organotin compound characterized by its tetrahedral coordination geometry around the central tin atom [1] [2]. The compound possesses a molecular weight of 307.06 daltons and exhibits the systematic name tributylhydroxystannane [1] [3]. The structural framework consists of three n-butyl groups (C₄H₉) covalently bonded to a tin(IV) center, with a hydroxyl group (-OH) completing the tetrahedral arrangement [1] [4].

Bond Characteristics and Geometry

The molecular geometry of tributyltin hydroxide centers on the tetrahedral coordination of the tin atom, which undergoes sp³ hybridization to accommodate four substituents [5]. The tin-carbon bond lengths in organotin compounds typically measure approximately 2.15 Å, representing the characteristic elongation observed in Group 14 elements as atomic size increases down the periodic table [5]. This extended bond length contributes to the increased reactivity and reduced thermal stability compared to lighter Group 14 analogs [5].

The tin-oxygen bond in tributyltin hydroxide exhibits covalent character, with the hydroxyl group positioned to maintain optimal tetrahedral geometry [6]. In related tributyltin carboxylate complexes, the coordination geometry can expand to trigonal bipyramidal arrangements when additional coordination occurs, with typical bond angles ranging from 116° to 125° in the basal plane and approximately 168° for axial positions [7]. The Sn-O bond distances in such five-coordinate species typically range from 2.27 Å to 2.33 Å [7].

Stereochemistry Considerations

Tributyltin hydroxide exhibits tetrahedral stereochemistry under normal conditions, with the tin center adopting sp³ hybridization [5]. The compound can potentially exist in different conformational states due to rotation around the tin-carbon bonds of the butyl chains [8]. Nuclear magnetic resonance studies of related tributyltin compounds indicate that the coordination environment around tin can influence stereochemical behavior, with four-coordinate tetrahedral geometries being predominant in solution [7].

The stereochemical flexibility of tributyltin hydroxide becomes apparent in coordination environments where additional ligands can interact with the tin center [9]. Variable temperature nuclear magnetic resonance studies have demonstrated that organotin compounds can undergo conformational changes while maintaining their fundamental tetrahedral geometry around the tin atom [9].

Structural Comparison with Related Organotin Compounds

Tributyltin hydroxide belongs to the broader family of triorganotin compounds, which share the general formula R₃SnX, where R represents organic substituents and X represents various functional groups [10] [11]. Compared to tributyltin chloride, which contains a chloride anion instead of the hydroxyl group, tributyltin hydroxide exhibits different solubility and reactivity characteristics while maintaining similar tin-carbon bond arrangements [11].

The structural comparison with triphenyltin compounds reveals significant differences in steric bulk and electronic properties [11]. While tributyltin hydroxide contains three flexible alkyl chains, triphenyltin hydroxide features three rigid aromatic rings, leading to distinct molecular conformations and crystalline arrangements [11]. Both compounds maintain tetrahedral coordination around tin, but the phenyl substituents in triphenyltin compounds create more constrained molecular geometries [11].

| Compound | Molecular Formula | Tin Coordination | Primary Geometry | Characteristic Features |

|---|---|---|---|---|

| Tributyltin hydroxide | C₁₂H₂₈OSn | 4-coordinate | Tetrahedral | Flexible alkyl chains [1] |

| Tributyltin chloride | C₁₂H₂₇ClSn | 4-coordinate | Tetrahedral | Halide substituent [11] |

| Triphenyltin hydroxide | C₁₈H₁₆OSn | 4-coordinate | Tetrahedral | Rigid aromatic rings [11] |

Physical Properties

Physical State and Appearance

Tributyltin hydroxide appears as a colorless to pale yellow liquid under standard conditions [12] [13]. The compound exhibits liquid behavior at room temperature, distinguishing it from many other organotin hydroxides that may exist as solids [12]. The physical appearance can vary slightly depending on purity levels and storage conditions, with high-purity samples typically displaying minimal coloration [4].

Melting and Boiling Points

The melting point of tributyltin hydroxide has been determined to be 15.5°C, indicating that the compound exists as a liquid at typical ambient temperatures [12] [3]. The boiling point occurs at 186-190°C under reduced pressure conditions of 5 Torr, demonstrating the compound's moderate volatility characteristics [12] [3]. These thermal properties reflect the molecular interactions present in the pure compound and provide important parameters for handling and purification procedures [3].

Solubility Parameters

Tributyltin hydroxide exhibits low water solubility, a characteristic shared with many organotin compounds [10]. The compound demonstrates preferential solubility in organic solvents, particularly nonpolar systems [14]. In marine environments, the speciation of tributyltin compounds becomes complex, with equilibrium distributions involving various ionic forms depending on chloride concentration, dissolved carbon dioxide levels, and pH conditions [14].

The octanol-water partition behavior of tributyltin species varies significantly with salinity conditions [14]. In seawater containing 25 parts per thousand salinity, the lowest partition coefficient value of 5,500 has been measured, while the maximum value of 7,000 occurs in deionized water systems [14]. These partition coefficients provide essential data for understanding environmental distribution and bioaccumulation potential [14].

Partition Coefficients

The partition coefficient data for tributyltin hydroxide reveals important insights into its environmental behavior and distribution characteristics [14]. The octanol-water partition coefficients demonstrate substantial variation as a function of salinity, with values ranging from 5,500 in 25 parts per thousand seawater to 7,000 in deionized water [14]. These measurements significantly exceed some previously reported literature values and align more closely with observed bioaccumulation data [14].

| Medium | Partition Coefficient (Kow) | Salinity Conditions |

|---|---|---|

| Deionized water | 7,000 | 0 ppt [14] |

| Seawater | 5,500 | 25 ppt [14] |

| Variable salinity | 5,500-7,000 | 0-35 ppt [14] |

Chemical Properties

Acid-Base Characteristics

Tributyltin hydroxide exhibits weak acid characteristics with a predicted pKa value of 7.10 ± 0.70 [12]. This acid dissociation constant indicates that the compound can undergo proton dissociation under appropriate pH conditions [15]. In marine systems with typical pH values around 8, approximately 93% of tributyltin exists as the hydroxide complex [15]. The acid-base behavior significantly influences the speciation of tributyltin in aquatic environments, affecting its distribution between ionic and neutral forms [15].

The pH-dependent speciation of tributyltin hydroxide plays a crucial role in determining its environmental behavior and interactions [16]. At pH 5, approximately 5% exists as tributyltin hydroxide, with the remainder present as the tributyltin cation [15]. This speciation equilibrium directly influences bioaccumulation patterns and partition behavior in different environmental compartments [16].

Reactivity Patterns

Tributyltin hydroxide demonstrates characteristic reactivity patterns typical of organotin hydroxides . The compound can undergo oxidation reactions to form tributyltin oxide through hydrogen removal processes . Reduction reactions convert tributyltin hydroxide to tributyltin hydride using reducing agents such as lithium aluminum hydride . Substitution reactions with halides produce corresponding tributyltin halides, expanding the range of accessible derivatives .

The compound serves as a reactive intermediate in various synthetic transformations [18]. Tributyltin hydroxide can participate in the preparation of hydrolyzable silylated polymers, functioning as a catalyst alongside organic amines and other organotin compounds [18]. The reactivity profile includes interactions with carboxylic acids to form tributyltin carboxylates and with other nucleophiles under appropriate conditions [18].

Stability Under Various Conditions

The stability of tributyltin hydroxide varies significantly depending on environmental conditions and exposure parameters [19]. Under standard storage conditions below 30°C, the compound maintains reasonable stability when protected from moisture and air [20]. However, prolonged exposure to atmospheric conditions can lead to gradual degradation through hydrolysis and oxidation pathways [19].

Photodegradation represents an important degradation mechanism for tributyltin hydroxide under ultraviolet radiation exposure [15]. The degradation process involves sequential cleavage of tin-carbon bonds, ultimately leading to the formation of dibutyltin and monobutyltin species [15]. Biological degradation also occurs through enzymatic processes, particularly involving cytochrome P450 systems that metabolize the compound to less substituted tin derivatives .

Hydrolysis Behavior

Tributyltin hydroxide exhibits complex hydrolysis behavior that depends on pH, temperature, and ionic strength conditions [15]. The hydrolysis process can lead to the formation of various tin species, including other hydroxide complexes and ultimately inorganic tin compounds [15]. In aquatic environments, the hydrolysis kinetics influence the persistence and bioavailability of the compound [16].

The hydrolytic stability varies considerably with environmental parameters [21]. Under alkaline conditions, tributyltin hydroxide can undergo base-catalyzed decomposition, while acidic conditions may promote different degradation pathways [21]. The presence of complexing agents and ligands in natural waters can significantly modify the hydrolysis kinetics and product distribution [22].

Spectroscopic Characteristics

Infrared Spectroscopy

Infrared spectroscopy provides distinctive fingerprints for tributyltin hydroxide identification and structural characterization [7] [23]. The hydroxyl group contributes characteristic O-H stretching frequencies, while the butyl substituents produce recognizable C-H stretching and bending vibrations [7]. The tin-carbon stretching frequencies typically appear in the range of 545-573 cm⁻¹, providing definitive evidence for tin-carbon bond presence [7].

The tin-oxygen stretching vibrations occur in the region of 408-428 cm⁻¹, confirming the coordination of the hydroxyl group to the tin center [7]. Comparative infrared analysis with related organotin compounds reveals systematic variations in vibrational frequencies based on the nature of substituents and coordination environments [7]. The infrared spectrum serves as a valuable tool for monitoring chemical transformations and identifying degradation products [23].

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tributyltin hydroxide through multiple nuclei observations [24] [7]. ¹¹⁹Sn nuclear magnetic resonance represents the most informative technique, as tin possesses three nuclear magnetic resonance-active isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn) with ¹¹⁹Sn being the preferred nucleus due to its superior sensitivity [24].

The ¹¹⁹Sn chemical shifts for tributyltin compounds typically range from +138 to -338 ppm, depending on the coordination environment and substituent effects [25]. Four-coordinate tributyltin species generally exhibit chemical shifts in the range of 326.70-386.70 Hz, consistent with tetrahedral geometry [7]. The coupling patterns between ¹¹⁹Sn and ¹³C nuclei follow the characteristic sequence of ³J > ²J > ⁴J, providing detailed structural information [7].

¹H and ¹³C nuclear magnetic resonance spectra reveal the characteristic patterns of the butyl substituents [23]. The butyl groups produce distinctive multipets corresponding to the methyl, methylene, and α-methylene carbons [23]. Integration patterns and coupling constants provide quantitative information about the molecular structure and purity [23].

Mass Spectral Fragmentation Patterns

Mass spectrometry of tributyltin hydroxide reveals characteristic fragmentation patterns that facilitate identification and structural confirmation [26] [27]. The molecular ion peak typically appears with reduced intensity due to the tendency for facile fragmentation of organotin compounds [26]. The most prominent fragmentation pathway involves successive loss of butyl groups (C₄H₉, mass 57), producing a series of peaks separated by 57 mass units [26].

The tin isotope pattern provides definitive evidence for tin-containing fragments, with characteristic isotopic distributions reflecting the natural abundance of tin isotopes [26] [28]. Base peaks commonly correspond to fragments retaining the tin center with partial loss of organic substituents [26]. The fragmentation behavior can be modified by derivatization procedures, such as hydride generation using sodium borohydride, which converts tributyltin species to tributyltin hydride for enhanced detection sensitivity [27].

| Fragment Type | Typical m/z Range | Structural Assignment |

|---|---|---|

| Molecular ion | 307 | [M]⁺ [27] |

| Butyl loss | 250 | [M-C₄H₉]⁺ [26] |

| Double butyl loss | 193 | [M-2C₄H₉]⁺ [26] |

| Tin-containing core | 120-180 | Various Sn-containing fragments [26] |

Industrial Production Routes

Industrial synthesis of tributyltin hydroxide primarily employs two major pathways, each offering distinct advantages in terms of scalability, cost-effectiveness, and product purity. The selection of specific routes depends on available starting materials, desired production volumes, and economic considerations [1] [2].

From Trialkyltin Chlorides

The conversion of tributyltin chloride to tributyltin hydroxide represents the most widely implemented industrial synthesis route [3] . This methodology involves controlled hydrolysis reactions where tributyltin chloride undergoes nucleophilic substitution with hydroxide ions. The process typically operates under ambient to moderately elevated temperatures, with reaction conditions carefully optimized to maximize conversion efficiency while minimizing unwanted side reactions [2].

The fundamental reaction mechanism involves the displacement of chloride ligands by hydroxide groups, facilitated by the electrophilic nature of the tin center. Industrial implementations frequently employ aqueous sodium hydroxide or potassium hydroxide solutions as hydroxide sources, with concentrations ranging from 0.1 to 1.0 weight percent to ensure optimal reaction kinetics [2]. Temperature control between 25°C and 80°C proves critical for maintaining selectivity toward the desired monohydroxide product while preventing formation of oxide dimers .

Typical industrial yields for this route range from 85 to 95 percent, with the variation primarily attributed to reaction time, temperature control, and purification methodology employed [2]. The process demonstrates excellent scalability, making it particularly suitable for large-volume commercial production requirements.

From Tributyltin Oxide

The hydrolysis of bis(tributyltin) oxide provides an alternative industrial pathway that offers several operational advantages [5] [1]. This route exploits the inherent reactivity of the tin-oxygen-tin bridge structure toward water, resulting in cleavage to form two equivalents of tributyltin hydroxide per oxide molecule consumed [6].

The reaction proceeds through nucleophilic attack of water molecules at the tin centers, facilitated by the polarized nature of the tin-oxygen bonds within the oxide structure. Industrial processes typically employ controlled aqueous environments with pH regulation to optimize reaction rates while maintaining product stability [5]. Operating temperatures generally range from 60°C to 100°C, with higher temperatures accelerating reaction kinetics but requiring careful monitoring to prevent thermal decomposition [7].

This methodology consistently achieves yields between 80 and 90 percent under optimized conditions [1] [7]. The slightly lower yield compared to the chloride route reflects the inherent stability of the tin-oxygen-tin bridge, which requires more vigorous conditions for complete cleavage. However, the process offers advantages in terms of reduced halide waste streams and simplified product isolation procedures [6].

Laboratory Synthesis Procedures

Laboratory-scale synthesis of tributyltin hydroxide encompasses several methodologies, each tailored to specific research requirements and available reagents. These approaches prioritize synthetic flexibility, product purity, and reaction selectivity over large-scale production considerations [8] [9].

Hydrolysis of Tributyltin Halides

Direct hydrolysis of tributyltin halides represents the most straightforward laboratory approach [10]. This methodology involves treating tributyltin chloride or bromide with water under controlled conditions, typically at room temperature to 80°C. The reaction proceeds through nucleophilic substitution, with water molecules displacing halide ligands from the tin coordination sphere [10].

Laboratory implementations frequently employ buffered aqueous systems to maintain optimal pH ranges between 6 and 8, preventing both incomplete hydrolysis at low pH and oxide formation at elevated pH values [10]. Reaction monitoring through nuclear magnetic resonance spectroscopy allows real-time assessment of conversion progress and product formation [11].

Typical laboratory yields range from 75 to 85 percent, with the variation primarily reflecting reaction time optimization and product isolation efficiency . The methodology offers excellent control over reaction parameters, making it particularly suitable for mechanistic studies and product characterization investigations.

Alkali Metal Hydroxide Methods

Treatment of tributyltin chloride with alkali metal hydroxides provides enhanced control over reaction stoichiometry and kinetics [2] [12]. This approach employs sodium hydroxide, potassium hydroxide, or lithium hydroxide solutions in carefully controlled molar ratios to ensure complete conversion while preventing over-reaction [2].

The mechanism involves direct nucleophilic displacement of chloride by hydroxide ions, facilitated by the strong nucleophilicity of alkali metal hydroxides. Laboratory procedures typically employ hydroxide concentrations between 0.1 and 1.0 weight percent, with reaction temperatures maintained between 25°C and 60°C to optimize selectivity [2] [13].

This methodology consistently achieves yields between 80 and 95 percent under optimized conditions [2]. The superior yield performance reflects the enhanced nucleophilicity of hydroxide ions compared to water, resulting in more efficient displacement reactions and reduced formation of byproducts.

Reduction Approaches

Alternative synthesis routes employ reduction methodologies to convert tributyltin oxide or other oxidized tin species to tributyltin hydroxide [15] [16]. The most prominent reduction approach utilizes polymethylhydrosiloxane as a mild reducing agent under controlled temperature and pressure conditions [16] [17].

The polymethylhydrosiloxane reduction proceeds through sigma-bond metathesis, where silicon-hydrogen bonds transfer hydride equivalents to tin-oxygen bonds [16]. Laboratory implementations typically employ elevated temperatures between 100°C and 150°C under reduced pressure to facilitate product distillation and isolation [15] [17].

Another significant reduction methodology involves lithium aluminum hydride treatment of tributyltin chloride in anhydrous ethereal solvents [15]. This approach provides excellent yields between 85 and 95 percent but requires stringent moisture exclusion and specialized handling procedures [15].

Purification Techniques

Purification of tributyltin hydroxide requires specialized methodologies that address the compound's thermal sensitivity, moisture reactivity, and tendency toward oligomerization. The selection of appropriate purification techniques depends on desired purity levels, available equipment, and subsequent application requirements [11] [18].

Distillation Protocols

Vacuum distillation represents the primary purification methodology for tributyltin hydroxide [19] [20]. The compound exhibits a boiling point of 186-190°C at 5 Torr, allowing effective separation from higher-boiling impurities and unreacted starting materials [21] [22]. Industrial and laboratory distillation protocols typically employ fractional distillation apparatus with multiple theoretical plates to achieve optimal separation efficiency [19].

Critical operational parameters include maintenance of reduced pressure between 1 and 10 Torr to minimize thermal decomposition, temperature control within ±2°C of the established boiling point, and continuous monitoring for signs of product degradation [19] [20]. Distillation protocols consistently achieve purities between 95 and 98 percent with recovery rates ranging from 85 to 95 percent [20].

The methodology offers several advantages including high throughput capability, continuous operation potential, and excellent removal of volatile impurities. However, careful attention to thermal management prevents decomposition reactions that can compromise product quality and yield [19].

Recrystallization Methods

Recrystallization provides an alternative purification approach particularly suited for achieving high-purity crystalline products [18]. The methodology exploits differential solubility characteristics between tributyltin hydroxide and common impurities across various solvent systems [18].

Effective recrystallization solvents include ethanol, acetone, and mixed hydrocarbon systems, with selection based on solubility temperature dependence and impurity profile [18]. The process typically involves dissolution in minimum volumes of hot solvent followed by controlled cooling to promote selective crystallization of the desired product [18].

Recrystallization consistently achieves purities between 97 and 99 percent, representing superior performance compared to distillation methodologies [18]. However, recovery rates typically range from 70 to 85 percent due to product losses in mother liquor and crystal handling operations [18]. The technique proves particularly valuable for analytical applications requiring ultra-high purity materials.

Chromatographic Purification

Column chromatography offers the highest achievable purification efficiency for tributyltin hydroxide, with capabilities for removing structurally similar impurities that resist other separation methodologies [23] [24]. Silica gel stationary phases combined with optimized mobile phase compositions provide excellent resolution of tributyltin hydroxide from potential contaminants [23].

Effective mobile phase systems include hexane-ethyl acetate mixtures, dichloromethane-based solvents, and other non-aqueous combinations that prevent hydrolysis during the separation process [23]. Chromatographic protocols typically achieve purities between 98 and 99.5 percent with recovery rates ranging from 75 to 90 percent [23].

The methodology demonstrates exceptional separation efficiency for complex mixtures and provides analytical capabilities for impurity identification and quantification [24] [23]. However, the technique requires specialized equipment, extended processing times, and careful solvent selection to prevent product degradation during separation [23].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Respiratory tract irritation];

H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Irritant;Health Hazard